(R)-quinuclidin-3-amine hydrochloride

説明

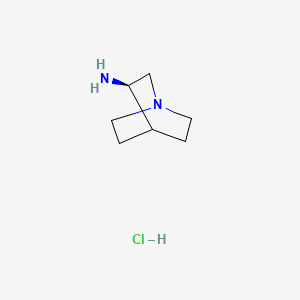

®-Quinuclidin-3-amine hydrochloride is a chiral amine with a quinuclidine skeleton. This compound is notable for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The quinuclidine structure imparts unique steric and electronic properties, making it a valuable component in drug design and synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-quinuclidin-3-amine hydrochloride typically involves the resolution of racemic quinuclidin-3-amine or the asymmetric synthesis starting from chiral precursors. One common method includes the catalytic hydrogenation of quinuclidin-3-one followed by resolution using chiral acids.

Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolving agents is crucial to obtain the desired enantiomer.

Types of Reactions:

Oxidation: ®-Quinuclidin-3-amine hydrochloride can undergo oxidation reactions to form quinuclidin-3-one.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Quinuclidin-3-one.

Reduction: Various reduced amine derivatives.

Substitution: N-alkyl or N-acyl quinuclidin-3-amine derivatives.

科学的研究の応用

Chemistry: ®-Quinuclidin-3-amine hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of ligands and catalysts.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinuclidine derivatives. It serves as a model compound for understanding the interactions of quinuclidine-based drugs with biological targets.

Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anticholinergic agents and neuromuscular blocking agents. Its derivatives are investigated for their potential therapeutic effects in treating neurological disorders.

Industry: In the industrial sector, ®-quinuclidin-3-amine hydrochloride is used in the production of agrochemicals and other specialty chemicals. Its role as a chiral intermediate is crucial in the manufacture of enantiomerically pure compounds.

作用機序

The mechanism of action of ®-quinuclidin-3-amine hydrochloride largely depends on its derivatives and their specific targets. Generally, quinuclidine derivatives interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including muscle relaxation and modulation of neurotransmission.

類似化合物との比較

Quinuclidine: The parent compound, lacking the amine group, is less specific in its applications.

Quinuclidin-3-one: An oxidized form with different reactivity and applications.

N-Methylquinuclidin-3-amine: A methylated derivative with altered pharmacological properties.

Uniqueness: ®-Quinuclidin-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

This comprehensive overview highlights the significance of ®-quinuclidin-3-amine hydrochloride in various fields, emphasizing its versatility and importance in scientific research and industrial applications

生物活性

(R)-quinuclidin-3-amine hydrochloride is a chiral bicyclic amine derived from quinuclidine, notable for its significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly as a ligand in receptor binding studies and its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrogen-containing structure with a quinuclidine core and an amine group at the 3-position. As a hydrochloride salt, it is typically a solid at room temperature and exhibits high solubility in water, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. This interaction can modulate neurotransmission and may lead to pharmacological effects such as muscle relaxation and alterations in cognitive functions. However, specific mechanisms of action remain under-researched, necessitating further investigation into its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Notably, quinuclidinium oximes derived from this compound exhibited potent activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinuclidine derivatives, revealing that compounds based on this compound showed significant activity against a range of bacterial strains. The derivatives effectively disrupted bacterial membranes, indicating a potential mechanism for their antimicrobial action .

- CNS Activity : Research has suggested that quinuclidine-based compounds could be promising candidates for treating central nervous system disorders. For instance, studies on quinuclidinium carbamates indicated their potential as CNS-active drugs, particularly in the context of Alzheimer's disease . These findings underscore the need for further exploration into the therapeutic applications of this compound in neuropharmacology.

- Structure-Activity Relationship (SAR) : A series of novel quinuclidinone derivatives were synthesized to explore their anticancer activities. These derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications to the quinuclidine structure can enhance therapeutic efficacy .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | CHN·HCl |

| Solubility | Highly soluble in water |

| Biological Targets | Nicotinic acetylcholine receptors, various bacterial membranes |

| Antimicrobial Activity | MIC values from 0.25 to 4.00 μg/mL |

| CNS Applications | Potential treatments for neurodegenerative diseases |

| Anticancer Activity | Selective cytotoxicity towards cancer cells |

化学反応の分析

Reaction Types, Reagents, and Products

| Reaction | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | N/A | Quinuclidin-3-one |

| Reduction | Sodium borohydride, lithium aluminum hydride | N/A | Various reduced amine derivatives |

| Substitution | Alkyl halides, acyl chlorides | N/A | N-alkyl or N-acyl quinuclidin-3-amine derivatives |

Biocatalytic Reduction of 3-Quinuclidinone

E. coli biocatalysts, where QNR/bacC and LSADH genes are independently or dependently expressed, produce optically pure (R)-(-)-3-quinuclidinol . By optimizing the reaction conditions, a production level of approximately 100 mg/mL was attained with the intact E. coli biocatalyst process . The combination of immobilized E. coli/pET28-QNR and E. coli/pKELA biocatalysts improved the production level to 150 mg/mL (939 mM) with 100% conversion .

Factors Affecting Enzymatic Activity

Polar organic solvents like 2-propanol and acetone can inhibit enzyme activity . QNR showed greater stability than bacC in 2-propanol-KPB (pH 7.0) or acetone-KPB (pH 7.0) medium . BacC was unstable in both 10% mediums . The specific activity of bacC in 2-propanol-KPB (pH 7.0) or acetone-KPB (pH 7.0) medium decreased as the concentrations of 2-propanol and acetone increased, while QNR barely decreased .

特性

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669537 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123536-14-1, 137661-31-5 | |

| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。